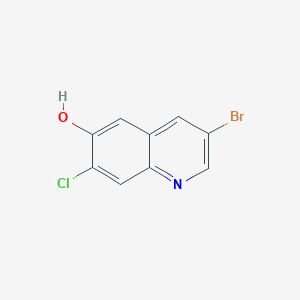

3-Bromo-7-chloro-6-quinolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJSKWMEMNPXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-chloro-6-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 3-Bromo-7-chloro-6-quinolinol, a halogenated quinolinol derivative with potential applications in medicinal chemistry and drug discovery. Quinoline scaffolds are of significant interest due to their presence in a wide array of therapeutic agents.[1] This document outlines a multi-step synthesis, commencing with commercially available starting materials and proceeding through the construction of the core quinoline structure, followed by regioselective halogenation. The rationale behind the strategic selection of each reaction step and the associated experimental protocols are detailed, underpinned by established principles of organic synthesis and supported by relevant literature.

Introduction and Strategic Overview

The synthesis of substituted quinolinols is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key pharmacophore in numerous FDA-approved drugs.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound presents a unique substitution pattern that warrants investigation for its potential biological activity.

The synthetic strategy detailed herein is designed to be efficient and provide control over the regiochemistry of halogenation. The proposed pathway commences with the synthesis of the 7-chloro-6-hydroxyquinoline core, followed by a selective bromination at the C3 position. This sequence is predicated on the directing effects of the substituents on the quinoline ring, which are crucial for achieving the desired isomer.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from 4-chloro-2-aminophenol. The overall transformation is depicted below:

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 7-Chloro-6-hydroxyquinolin-4(1H)-one via Gould-Jacobs Reaction

The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[2]

-

Reaction: 4-Chloro-2-aminophenol reacts with diethyl malonate in a two-stage process: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization.

Caption: The Gould-Jacobs reaction for the formation of the quinolinone core.

-

Experimental Protocol:

-

A mixture of 4-chloro-2-aminophenol (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The ethanol formed during the condensation is distilled off.

-

The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.

-

The solid is collected by filtration, washed with the hydrocarbon solvent, and dried to afford 7-chloro-6-hydroxyquinolin-4(1H)-one.

-

-

Causality and Trustworthiness: The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution. The use of a high-boiling, inert solvent ensures a uniform reaction temperature and facilitates the precipitation of the product upon cooling. This method is well-established and provides good yields of the desired quinolinone.[2]

Step 2: Conversion of 7-Chloro-6-hydroxyquinolin-4(1H)-one to 7-Chloro-6-quinolinol

The quinolinone intermediate is then converted to the fully aromatic 7-chloro-6-quinolinol. This transformation can be viewed as a reduction of the ketone and subsequent aromatization, though it is more commonly achieved via a chlorination/dechlorination sequence. A more direct approach involves conversion to the 4-chloroquinoline followed by reduction.

-

Reaction: The 4-oxo group is first converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4,7-dichloro-6-quinolinol can then be selectively de-chlorinated at the 4-position. However, a more direct reduction/aromatization is also plausible. For the purpose of this guide, we will focus on the chlorination/reduction route as it is a very common transformation for 4-quinolinones.[3]

-

Experimental Protocol (Two-step approach):

-

Chlorination:

-

7-Chloro-6-hydroxyquinolin-4(1H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[3]

-

The mixture is heated at reflux (around 110 °C) for 2-4 hours.[3]

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

The solid 4,7-dichloro-6-quinolinol is collected by filtration, washed with water, and dried.

-

-

Reductive Dechlorination:

-

The 4,7-dichloro-6-quinolinol (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A catalyst, typically palladium on carbon (Pd/C, 5-10 mol%), is added.

-

The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite.

-

The solvent is evaporated under reduced pressure to yield 7-chloro-6-quinolinol.

-

-

-

Expertise and Rationale: The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) to a chloro group with POCl₃ is a standard and highly effective method in quinoline chemistry.[3] The subsequent selective removal of the 4-chloro substituent via catalytic hydrogenation is possible due to the higher reactivity of the chlorine at this position compared to the one on the benzene ring.

Step 3: Regioselective Bromination of 7-Chloro-6-quinolinol

The final step is the introduction of a bromine atom at the C3 position of the quinoline ring. The directing effects of the existing substituents are key to achieving the desired regioselectivity. The hydroxyl group at C6 is a strong activating group and ortho-, para-directing. The nitrogen in the quinoline ring is deactivating. The chloro group at C7 is a deactivating, ortho-, para-directing group. The pyridine ring of the quinoline is generally less reactive towards electrophilic substitution than the benzene ring. However, the C3 position is susceptible to electrophilic attack.

-

Reaction: 7-Chloro-6-quinolinol is treated with a suitable brominating agent.

Caption: Electrophilic bromination to yield the final product.

-

Experimental Protocol:

-

7-Chloro-6-quinolinol (1.0 eq) is dissolved in a suitable solvent, such as glacial acetic acid or chloroform.[4][5]

-

A solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise to the solution at room temperature, often with protection from light.[4][5]

-

Alternatively, N-bromosuccinimide (NBS) can be used as a milder and more selective brominating agent.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to destroy any excess bromine.

-

The product may precipitate from the reaction mixture or can be extracted with a suitable organic solvent.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

-

-

Mechanistic Considerations and Authoritative Grounding: The hydroxyl group at C6 strongly activates the benzene ring for electrophilic substitution, primarily at the ortho (C5) and para (C7, already substituted) positions. However, the pyridine ring, while generally deactivated, can undergo electrophilic substitution, with the C3 position being a site of moderate reactivity. The choice of solvent and brominating agent can influence the regioselectivity. Using a non-polar solvent can favor substitution on the pyridine ring. The synthesis of various brominated quinolines has been extensively studied, providing a strong basis for this proposed transformation.[4][5]

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Gould-Jacobs Reaction | 4-Chloro-2-aminophenol | 7-Chloro-6-hydroxyquinolin-4(1H)-one | 60-80% |

| 2a | Chlorination | 7-Chloro-6-hydroxyquinolin-4(1H)-one | 4,7-Dichloro-6-quinolinol | 80-95% |

| 2b | Reductive Dechlorination | 4,7-Dichloro-6-quinolinol | 7-Chloro-6-quinolinol | 75-90% |

| 3 | Bromination | 7-Chloro-6-quinolinol | This compound | 50-70% |

Conclusion

This technical guide has detailed a robust and scientifically grounded synthetic pathway for this compound. By leveraging well-established named reactions and standard organic transformations, this guide provides researchers and drug development professionals with a clear roadmap for accessing this novel halogenated quinolinol. The provided protocols, along with the mechanistic insights, are intended to serve as a practical starting point for the laboratory synthesis and further investigation of the biological properties of this promising compound.

References

-

El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Wang, W., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

Muscia, G., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Organic Syntheses. (1961). 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. download.atlantis-press.com [download.atlantis-press.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-7-chloroquinolin-6-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its versatile structure allows for functionalization at multiple positions, leading to a vast chemical space with a wide array of biological activities.[1] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activities of the quinoline scaffold, often enhancing their therapeutic potential.[3] This guide provides a comprehensive technical overview of a specific halogenated quinolinol, 3-bromo-7-chloroquinolin-6-ol, focusing on its synthesis, characterization, and potential applications in drug discovery, particularly in the context of oncology.

Physicochemical and Spectroscopic Properties of 3-Bromo-7-chloroquinolin-6-ol

Table 1: Predicted Physicochemical Properties of 3-Bromo-7-chloroquinolin-6-ol

| Property | Predicted Value/Characteristic | Rationale |

| IUPAC Name | 3-bromo-7-chloroquinolin-6-ol | Substituents are listed alphabetically, followed by the parent quinoline ring with the hydroxyl group indicated by the "-ol" suffix and its locant. |

| Molecular Formula | C₉H₅BrClNO | Based on the chemical structure. |

| Molecular Weight | ~274.5 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a solid at room temperature | Halogenated aromatic compounds are often crystalline solids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic rings and halogens contribute to hydrophobicity, while the hydroxyl group provides some polarity. |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | The electron-withdrawing effects of the halogens and the quinoline nitrogen would influence the acidity of the hydroxyl group. |

Spectroscopic Characterization

The structural elucidation of 3-bromo-7-chloroquinolin-6-ol would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the positions of the bromine, chlorine, and hydroxyl substituents. Protons on the pyridine ring are typically found further downfield compared to those on the benzenoid ring.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the electronegative halogen and oxygen atoms would be shifted downfield.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis of 3-Bromo-7-chloroquinolin-6-ol: A Multi-step Approach

A plausible synthetic route to 3-bromo-7-chloroquinolin-6-ol involves a multi-step process, beginning with the construction of the quinoline core, followed by functional group manipulations and regioselective halogenation. A likely strategy is the synthesis of a 7-chloro-6-methoxyquinoline precursor, followed by demethylation and subsequent bromination.

Caption: Proposed synthetic pathway for 3-Bromo-7-chloroquinolin-6-ol.

Step 1: Synthesis of 7-Chloro-6-methoxyquinoline via Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system.[4]

Experimental Protocol: Skraup Synthesis of 7-Chloro-6-methoxyquinoline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charging Reagents: To the flask, add 4-chloro-3-methoxyaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the reaction mixture. The addition is highly exothermic and should be performed with caution.

-

Heating: Gently heat the mixture. Once the reaction initiates, it may become self-sustaining. Maintain the reaction temperature at a controlled level (typically 140-150°C) for several hours.[5]

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a strong base (e.g., sodium hydroxide).

-

Purification: The crude product can be purified by steam distillation or column chromatography on silica gel.[5]

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to acrolein, the key electrophile in the reaction.

-

Oxidizing Agent: Is necessary to oxidize the initially formed dihydroquinoline intermediate to the aromatic quinoline.

-

Controlled Heating: The Skraup reaction is notoriously exothermic; therefore, careful temperature control is crucial to prevent uncontrolled reactions and improve yield.

Step 2: Demethylation to 7-Chloroquinolin-6-ol

The methoxy group can be cleaved to the corresponding hydroxyl group using various demethylating agents.

Experimental Protocol: Demethylation of 7-Chloro-6-methoxyquinoline

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-6-methoxyquinoline in a suitable dry solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath and add a Lewis acid such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) portion-wise.[6]

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Lewis Acid: Coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl-oxygen bond.

-

Anhydrous Conditions: Lewis acids are sensitive to moisture, so anhydrous conditions are essential for the reaction to proceed efficiently.

Step 3: Regioselective Bromination to 3-Bromo-7-chloroquinolin-6-ol

The final step is the regioselective bromination of the quinolinol. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5 and 7 positions are already substituted or part of the fused ring, leaving the 3-position as a likely site for bromination.

Experimental Protocol: Bromination of 7-Chloroquinolin-6-ol

-

Reaction Setup: Dissolve 7-chloroquinolin-6-ol in a suitable solvent such as acetic acid or chloroform.

-

Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the solution at room temperature.[5]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Solvent Choice: Acetic acid is a common solvent for bromination reactions as it can help to polarize the bromine molecule, increasing its electrophilicity.

-

Regioselectivity: The directing effects of the existing substituents on the quinoline ring will determine the position of bromination. The electron-donating hydroxyl group is a strong activator, and steric hindrance will also play a role in directing the incoming electrophile.

Applications in Drug Discovery: A Focus on Anticancer Activity

Halogenated quinolines are a well-established class of compounds with significant potential in oncology.[2][7] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[8][9]

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11] Quinoline-based compounds have been identified as potent inhibitors of kinases within this pathway.[10][11] It is hypothesized that 3-bromo-7-chloroquinolin-6-ol, due to its structural features, could act as a kinase inhibitor, potentially targeting PI3K, Akt, or mTOR, thereby disrupting this pro-survival signaling cascade and inducing apoptosis in cancer cells.

Table 2: Anticancer Activity of Structurally Related Brominated Quinolines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | [12] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 | [12] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.4 | [12] |

| 6,8-Dibromo-5-nitroquinoline | C6 (rat brain tumor) | 50.0 | [1] |

| 6,8-Dibromo-5-nitroquinoline | HT29 (human colon carcinoma) | 26.2 | [1] |

| 6,8-Dibromo-5-nitroquinoline | HeLa (human cervix carcinoma) | 24.1 | [1] |

| Dihydroquinoline derivative 11 | T47D (breast cancer) | 2.20 ± 1.5 | [13] |

| Dihydroquinoline derivative 11 | MCF-7 (breast cancer) | 3.03 ± 1.5 | [13] |

| Dihydroquinoline derivative 11 | MDA-MB-231 (breast cancer) | 11.90 ± 2.6 | [13] |

The data in Table 2 demonstrates that brominated quinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values in the micromolar range. This supports the rationale for investigating 3-bromo-7-chloroquinolin-6-ol as a potential anticancer agent.

Conclusion and Future Directions

3-Bromo-7-chloroquinolin-6-ol represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The predicted physicochemical properties and the known biological activities of related halogenated quinolinols strongly suggest its potential as a kinase inhibitor with applications in oncology.

Future research should focus on the successful synthesis and purification of 3-bromo-7-chloroquinolin-6-ol, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines is warranted to determine its cytotoxic and/or cytostatic activity. Mechanistic studies could then be undertaken to identify its specific molecular targets and to validate its hypothesized role as an inhibitor of key signaling pathways, such as the PI3K/Akt/mTOR cascade. Such studies will be crucial in determining the therapeutic potential of this intriguing halogenated quinoline derivative.

References

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Journal Name].

-

Abdel-Aal, A. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]

-

Reddy, T. S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Journal Name].

-

Abdel-Ghani, N. T., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. [Link]

- Al-Ostoot, F. H., et al. (2019). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Journal Name].

-

Bheemanapalli, R., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals. [Link]

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Book Title].

-

MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. BenchChem.

-

ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... Retrieved from [Link]

-

PubMed. (2016). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. [Journal Name]. [Link]

-

ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2017). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. [Journal Name]. [Link]

- Moustafa, A. H., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals.

-

PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Journal Name]. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 5. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-7-chloro-6-quinolinol Derivatives and Analogs: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] This guide focuses on a specific, highly functionalized quinoline core: 3-bromo-7-chloro-6-quinolinol . We will explore the synthetic rationale for accessing this core and its analogs, delve into methods for their characterization, and discuss their potential as therapeutic agents, particularly in the realm of oncology and kinase inhibition. This document serves as a technical resource, providing both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced therapeutic potential.[1] This guide will focus on the synthesis and potential applications of this compound and its derivatives, a class of compounds with promising, yet underexplored, therapeutic possibilities.

Synthetic Strategies for this compound

The synthesis of the this compound core is not explicitly detailed in the current literature. However, a plausible and efficient synthetic route can be designed by combining established methodologies for quinoline synthesis and subsequent halogenation reactions. The proposed strategy involves a multi-step process, beginning with the synthesis of a 6-hydroxyquinoline precursor, followed by sequential halogenation.

Synthesis of the 6-Hydroxyquinoline Core

A foundational step is the synthesis of the 6-hydroxyquinoline scaffold. The Skraup synthesis is a classic and effective method for this purpose.[3] This reaction involves the cyclization of an aniline with glycerol in the presence of an oxidizing agent and sulfuric acid. For our target, we would utilize p-aminophenol as the starting aniline.

Alternatively, a more modern and potentially higher-yielding approach involves the demethylation of 6-methoxyquinoline.[4] This method is advantageous as 6-methoxyquinoline is commercially available.

Caption: Demethylation of 6-methoxyquinoline to yield 6-hydroxyquinoline.

Regioselective Halogenation of 6-Hydroxyquinoline

With the 6-hydroxyquinoline core in hand, the next critical steps involve the regioselective introduction of chlorine at the C7 position and bromine at the C3 position. The hydroxyl group at C6 is an activating group and will direct electrophilic substitution to the ortho and para positions (C5 and C7).

Chlorination of 8-hydroxyquinolines to yield 5,7-dichloro derivatives is a known process.[5] A similar strategy can be adapted for 6-hydroxyquinoline. By controlling the stoichiometry of the chlorinating agent, selective monochlorination at the more sterically accessible C7 position should be achievable.

The introduction of a bromine atom at the C3 position of the quinoline ring can be accomplished through electrophilic bromination. While the benzene ring is activated by the hydroxyl group, the pyridine ring is generally less reactive towards electrophilic substitution. However, under specific conditions, direct bromination of the pyridine ring is possible.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 4. prepchem.com [prepchem.com]

- 5. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Disposition of 3-Bromo-7-chloro-6-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identity and Inferred Hazard Profile

-

Chemical Name: 3-Bromo-7-chloro-6-quinolinol

-

Molecular Formula: C₉H₅BrClNO

-

Structure:

-

Quinoline core with a bromine atom at the 3-position, a chlorine atom at the 7-position, and a hydroxyl group at the 6-position.

-

Inferred Physicochemical Properties

Based on the parent compound, 6-hydroxyquinoline, this compound is expected to be a solid at room temperature, likely a powder. Its solubility is predicted to be low in water but higher in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The presence of halogen atoms will increase its molecular weight and may influence its melting point and reactivity.

Anticipated Hazard Classification

Drawing from the hazard profiles of 6-hydroxyquinoline and other halogenated aromatic compounds, a cautious approach necessitates assuming that this compound may exhibit the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of bromine and chlorine atoms on the aromatic ring could also impart additional toxicological properties, a common feature of halogenated organic compounds. Long-term exposure effects are unknown, and therefore, exposure should be minimized.

GHS Hazard Pictograms and Signal Word

Based on the inferred hazards, the following GHS pictograms should be considered for labeling and internal documentation:

| Pictogram | Hazard Class |

| Acute Toxicity (Harmful), Skin Irritant, Eye Irritant, Respiratory Irritant | |

| Potential for more serious, long-term health effects (precautionary) |

Signal Word: Warning

NFPA 704 Diamond

For laboratory placarding, the following NFPA 704 diamond provides a quick reference for emergency responders. The ratings are estimated based on related compounds.

NFPA 704 Diamond for this compound.

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 1 - Must be preheated before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

-

Special (White): (No special hazards indicated)

Prudent Practices for Safe Handling and Use

Given the anticipated hazards, a systematic approach to handling is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of powdered this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is mandatory when working with this compound.

Recommended PPE Donning and Doffing Sequence.

-

Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.

-

Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

-

Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals. However, for prolonged contact or when working with solutions, consult a glove compatibility chart. Butyl rubber gloves may offer superior protection against halogenated aromatic hydrocarbons.[1][2] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

-

Respiratory Protection: If there is a risk of generating aerosols or fine dusts that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Protocols

-

Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as hazardous by all routes of exposure.

-

Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.

-

Work with Minimal Quantities: Only weigh out the amount of material necessary for the experiment.

-

Container Labeling: All containers of this compound, including solutions, must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard warnings.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may react with the quinolinol moiety.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] A designated cabinet for toxic or hazardous chemicals is appropriate.

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[4][5]

-

Stability: While specific stability data is unavailable, related 6-hydroxyquinolines are generally stable under normal storage conditions.[3] However, prolonged exposure to light and air should be avoided to prevent potential degradation.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating potential hazards.

Small Spill (Solid)

For spills of a few grams within a chemical fume hood:

-

Alert others: Inform personnel in the immediate area.

-

Don appropriate PPE.

-

Contain the spill: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.

-

Collect the material: Carefully sweep the absorbed material into a labeled, sealable waste container using non-sparking tools.

-

Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report the incident: Follow your institution's reporting procedures.

Large Spill or Spill Outside of a Fume Hood

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Close the doors to the laboratory and prevent entry.

-

Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Provide information: Be prepared to provide the name of the chemical, the approximate amount spilled, and any other relevant information.

Decision-making flowchart for spill response.

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

-

Segregation: As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated waste. Do not mix with non-halogenated waste streams.

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.

Decontamination of Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

-

Initial Cleaning: Remove any gross contamination by carefully wiping with a disposable cloth.

-

Solvent Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.

-

Detergent Wash: Wash the equipment with a laboratory detergent and water.

-

Final Rinse: Rinse thoroughly with deionized water.

-

Drying: Allow the equipment to air dry completely before reuse or storage.

Conclusion

While this compound presents a series of inferred hazards, these can be effectively managed through the diligent application of the principles and protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of potential risks and the consistent use of appropriate controls, is the cornerstone of responsible research. By integrating these practices into your laboratory workflow, you can confidently and safely explore the scientific potential of this and other novel chemical entities.

References

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Quinolinols: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

- Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual review of pharmacology and toxicology, 22, 517–554.

-

University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

-

PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

University of Washington. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

-

Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

-

National Institutes of Health. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Ohio State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

R&D Laboratory Equipment. (2023). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

-

CUSABIO. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

-

Altura Learning. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

-

Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

University of South Alabama. (2018). Glove Selection Guide. Retrieved from [Link]

-

Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

-

National Institutes of Health. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Dovepress. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. PubMed. Retrieved from [Link]

Sources

- 1. Hazard pictograms for chemicals [bmluk.gv.at]

- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 5. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

- 6. ehs.utk.edu [ehs.utk.edu]

- 7. 6-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsafetypro.com [chemsafetypro.com]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Bromination of 7-chloro-6-quinolinol

Abstract

Quinoline and its halogenated derivatives are foundational scaffolds in medicinal chemistry and materials science, necessitating reliable and selective synthetic protocols. This document provides a comprehensive, field-tested protocol for the regioselective bromination of 7-chloro-6-quinolinol to synthesize 5-bromo-7-chloro-6-quinolinol. We delve into the mechanistic rationale governing the reaction's regioselectivity, detailing the directing effects of the hydroxyl and chloro substituents. The protocol includes a step-by-step methodology, safety precautions, purification techniques, and a complete guide to the analytical characterization of the final product. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, providing a self-validating system to ensure the reproducible and efficient synthesis of this key chemical intermediate.

Mechanistic Rationale & Regioselectivity

The bromination of 7-chloro-6-quinolinol is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the substituents on the quinoline ring.

-

Activating and Directing Effects: The hydroxyl group (-OH) at the C-6 position is a potent activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C-5, C-7) and para (no available C-para) positions. This significantly enhances the nucleophilicity of these positions, making them susceptible to attack by an electrophile like bromine. The chloro group (-Cl) at C-7, while being an ortho, para-director, is a deactivating group due to its inductive electron-withdrawing effect.

-

Predicted Regioselectivity: In electrophilic substitutions on polysubstituted rings, the most powerful activating group governs the regioselectivity. The hydroxyl group's activating effect far outweighs the deactivating effect of the chlorine atom. Both groups direct towards the C-5 position. The C-7 position is already substituted. Therefore, the electrophilic attack by bromine is overwhelmingly directed to the C-5 position, which is ortho to the strongly activating hydroxyl group. This leads to the selective formation of 5-bromo-7-chloro-6-quinolinol.

The reaction proceeds via the formation of a stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity.

Reaction Mechanism: Electrophilic Bromination at C-5 ```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Bromination", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];

}

Caption: Step-by-step experimental workflow.

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-6-quinolinol (1.00 g, 5.57 mmol).

-

Add chloroform (30 mL) and stir until the solid is completely dissolved.

-

Cool the flask in an ice-water bath to 0 °C.

Bromination

-

In a separate, dry 25 mL dropping funnel, prepare a solution of bromine (0.93 g, 0.30 mL, 5.85 mmol, 1.05 eq.) in chloroform (10 mL).

-

Add the bromine solution dropwise to the stirred quinolinol solution over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate may form during the addition as the hydrobromide salt of the product is generated. [1]3. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours.

Reaction Monitoring

-

Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible.

Work-up and Extraction

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Slowly add 10% aqueous sodium thiosulfate solution (~15 mL) to quench any unreacted bromine. The reddish-brown color should dissipate.

-

Carefully add saturated aqueous sodium bicarbonate solution (~20 mL) portion-wise to neutralize the hydrobromic acid (HBr) formed during the reaction. [1]Stir until CO₂ evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with chloroform (2 x 20 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

-

The resulting crude solid can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane or chloroform and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield 5-bromo-7-chloro-6-quinolinol as a solid.

Characterization of 5-bromo-7-chloro-6-quinolinol

The identity and purity of the product must be confirmed through rigorous analytical methods. [2]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: To be determined.

-

¹H NMR (400 MHz, DMSO-d₆):

-

The spectrum is expected to show the disappearance of the singlet corresponding to the H-5 proton from the starting material.

-

A new singlet for the H-8 proton should be observed, likely downfield.

-

Signals for the pyridine ring protons (H-2, H-3, H-4) will be present in their characteristic regions.

-

A broad singlet corresponding to the hydroxyl (-OH) proton will be present.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

The spectrum should show 9 distinct carbon signals.

-

A new signal for the carbon bearing the bromine (C-5) is expected to appear around 105-115 ppm.

-

The signal for C-7 (bearing chlorine) and C-6 (bearing hydroxyl) will be in the aromatic region.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: m/z 258.9, 260.9, 262.9. The spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).

-

-

FT-IR (ATR):

-

Broad peak at ~3200-3400 cm⁻¹ (O-H stretch).

-

Peaks at ~1500-1600 cm⁻¹ (C=C and C=N aromatic stretching).

-

A peak in the 1000-1100 cm⁻¹ region (C-O stretch).

-

A peak in the 550-650 cm⁻¹ region (C-Br stretch).

-

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| No reaction / Low conversion | Inactive bromine; Insufficient reaction time or temperature. | Use fresh, high-purity bromine. Allow the reaction to stir longer at room temperature or warm gently to 30-40 °C. |

| Formation of multiple products | Over-bromination (di-bromination); Reaction temperature too high. | Use no more than 1.05 equivalents of bromine. Maintain a low temperature (0 °C) during bromine addition to improve selectivity. |

| Product insoluble during work-up | Formation of hydrobromide salt. | Ensure complete neutralization with sodium bicarbonate. Add more water or organic solvent to aid dissolution. |

| Difficult purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |

References

- Bolelli, L., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Zhang, M., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

- Montelione, G. T., et al. (2014). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central.

- Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research.

- Cakmak, O., et al. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate.

- ICL Group. (n.d.). Bromine Safety Handbook. icl-group-sustainability.com.

- Rovny, J., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. NIH.

- Vanderbilt University. (n.d.). Halogenated Solvents Safety Protocol. Vanderbilt University.

- Chamberland, S. (n.d.). SOP Working with Bromine. Tufts University.

- University of Wisconsin-Milwaukee. (n.d.). Halogenated Solvents SOP. University of Wisconsin-Milwaukee.

- University of California, Santa Barbara. (n.d.). Procedure for Halogen Experiment. UCSB Chemistry.

Sources

The Strategic Intermediate: Application Notes for 3-Bromo-7-chloro-6-quinolinol in Organic Synthesis

Introduction: The Quinoline Core and the Utility of 3-Bromo-7-chloro-6-quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors in oncology.[1] The strategic placement of functional groups on the quinoline ring is paramount for modulating the physicochemical properties and biological targets of the resulting molecules. This compound emerges as a highly valuable, albeit specialized, intermediate in this context. Its trifunctional nature—a nucleophilic hydroxyl group, a versatile bromine atom at the 3-position, and a chlorine atom at the 7-position—offers synthetic chemists a powerful platform for controlled, sequential diversification.

The bromine at the C-3 position and the chlorine at the C-7 position exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a key feature that enables the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this compound, with detailed protocols for its preparation and subsequent use in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis, including monitoring reaction progress and characterizing products.

| Property | Value | Source/Justification |

| Molecular Formula | C₉H₅BrClNO | Calculated |

| Molecular Weight | 258.50 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted based on related halo-hydroxyquinolines |

| Melting Point | >200 °C (decomposition likely) | Estimated from similar polyhalogenated quinolinols |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | Predicted based on polarity and functional groups |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (s, 1H, -OH), 8.8-9.0 (d, 1H, H2), 8.2-8.4 (s, 1H, H4), 7.8-8.0 (s, 1H, H5), 7.5-7.7 (s, 1H, H8) | Estimated chemical shifts based on substituent effects on the quinoline ring. The phenolic proton is expected to be broad. The H2 and H4 protons are deshielded by the nitrogen atom and the C3-bromine. The H5 and H8 protons are in the benzene ring.[2][3] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-155 (C6), 145-150 (C2, C8a), 135-140 (C4), 125-130 (C4a, C5, C8), 120-125 (C7), 115-120 (C3) | Estimated chemical shifts based on substituent effects. The carbon bearing the hydroxyl group (C6) will be significantly downfield. The carbons bearing halogens (C3 and C7) will also show characteristic shifts.[2][3] |

| Mass Spectrometry (EI) | m/z 257/259/261 (M⁺, isotopic pattern for Br/Cl) | Predicted based on the presence of bromine and chlorine isotopes. |

Synthesis of this compound: A Plausible Protocol

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 6-Hydroxyquinoline

This procedure is adapted from the Skraup synthesis, a classic method for preparing quinolines.[7]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 90 mL of concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, add 27.3 g (0.25 mol) of p-aminophenol and 20 g of a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Glycerol Addition: Gently heat the mixture to 100 °C in a fume hood. Slowly add 73.5 g (0.8 mol) of glycerol through the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 140 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C and maintain this temperature for 4 hours. The reaction is exothermic and will likely require occasional cooling to maintain the temperature.

-

Work-up: Allow the mixture to cool to below 100 °C and then carefully pour it into 500 mL of cold water with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude 6-hydroxyquinoline.

-

Purification: Filter the crude product, wash it with cold water, and then recrystallize from aqueous ethanol to yield pure 6-hydroxyquinoline.

Part B: Synthesis of 7-Chloro-6-hydroxyquinoline

The hydroxyl group at the 6-position is activating and directs electrophilic substitution to the 5- and 7-positions.[5] By controlling the stoichiometry, regioselective chlorination at the 7-position can be achieved.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.5 g (0.1 mol) of 6-hydroxyquinoline in 100 mL of glacial acetic acid.

-

Chlorination: Add 13.35 g (0.1 mol) of N-chlorosuccinimide (NCS) in portions to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into 400 mL of ice-water.

-

Isolation: The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Part C: Synthesis of this compound

With the 5- and 7-positions blocked or deactivated, bromination is directed to the pyridine ring, primarily at the 3-position.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 17.95 g (0.1 mol) of 7-chloro-6-hydroxyquinoline in 100 mL of a suitable solvent such as chloroform or acetic acid.

-

Bromination: Add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in portions to the stirred solution.

-

Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into 400 mL of a saturated aqueous solution of sodium bisulfite to quench any remaining bromine.

-

Isolation and Purification: The product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature for its use as a versatile intermediate. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-3 position.

Diagram of Cross-Coupling Pathways

Caption: Selective cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[8] In the case of this compound, the C-Br bond is expected to react preferentially.

Reaction:

This compound + Arylboronic acid → 3-Aryl-7-chloro-6-quinolinol

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.05 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (3.0 mmol)

-

Toluene (10 mL)

-

Water (2 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Addition of Catalyst and Solvents: Add Pd(PPh₃)₄, toluene, and water.

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C-3 Position

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[9][10]

Reaction:

This compound + Terminal alkyne → 3-Alkynyl-7-chloro-6-quinolinol

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.5 mmol)

-

PdCl₂(PPh₃)₂ (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (Et₃N) (5 mL)

-

Anhydrous THF (10 mL)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

-

Addition of Solvents and Reagents: Add anhydrous THF, triethylamine, and the terminal alkyne.

-

Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 6-12 hours. Monitor by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-7 Position

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[11] While the C-Br bond is generally more reactive, under specific conditions with appropriate ligands, the C-Cl bond can be selectively aminated. This often requires more forcing conditions than the C-Br coupling.

Reaction:

This compound + Amine → 3-Bromo-7-(amino)-6-quinolinol

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol)

-

XPhos (0.08 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask. Then add Pd₂(dba)₃ and XPhos.

-

Addition of Reagents: Add this compound, the amine, and anhydrous toluene.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The functionalized quinoline derivatives synthesized from this compound are valuable scaffolds for the development of kinase inhibitors.[1] Many FDA-approved kinase inhibitors feature a substituted quinoline or quinazoline core. The aryl, alkynyl, and amino groups introduced via the cross-coupling reactions described above can be tailored to interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition. The 6-hydroxyl group can also serve as a key hydrogen bond donor or as a handle for further derivatization.

Conclusion

This compound is a strategically designed intermediate that offers a wealth of opportunities for the synthesis of complex, polyfunctionalized quinoline derivatives. Its differential halogen reactivity allows for selective and sequential cross-coupling reactions, providing a modular approach to building molecular diversity. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block in their quest for novel therapeutics and functional materials.

References

-

PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. The halogenated 8 hydroxyquinolines. [Link]

-

Zhu, S., et al. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 144(3), 1234-1241. [Link]

-

Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 957-962. [Link]

-

Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17845-17857. [Link]

-

Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Journal of Natural Products, 77(4), 1045-1049. [Link]

-

Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9174-9177. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9174-7. [Link]

-

ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Nagl, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5563-5572. [Link]

-

ResearchGate. Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. [Link]

-

Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

-

Thomas, A. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 55(29), 8444-8448. [Link]

-

ResearchGate. 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. [Link]

-

PrepChem.com. Synthesis of A. 6-Hydroxyquinoline. [Link]

-

Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(48), 35081-35085. [Link]

-

El-Gamal, M. I., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-24. [Link]

-

Beck, A. (2010). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. 6-Hydroxyquinoline Oligomers Emit White Light. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Study.com. Hydroxyquinoline Uses, Structure & Synthesis - Lesson. [Link]

-

Djebbar, S., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(18), 4243. [Link]

-

de la Torre, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

-

A-Hassan, A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of medicinal chemistry, 64(15), 11593-11607. [Link]

-

Reddit. Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

-

PubChem. 8-Hydroxyquinoline. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Hydroxyquinoline(580-16-5) 13C NMR [m.chemicalbook.com]

- 3. tsijournals.com [tsijournals.com]

- 4. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. prepchem.com [prepchem.com]

- 7. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Unlocking the Antimicrobial Potential of 3-Bromo-7-chloro-6-quinolinol Derivatives: A Guide for Researchers

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the antimicrobial applications of 3-Bromo-7-chloro-6-quinolinol derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring has been shown to be a key determinant of their antimicrobial efficacy.[2]

The Scientific Rationale: Why Halogenated Quinolines?